5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide - 2034434-55-2

5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Catalog Number: EVT-3106380
CAS Number: 2034434-55-2
Molecular Formula: C16H12BrN3OS
Molecular Weight: 374.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

Compound Description: Pexidartinib is a small molecule tyrosine kinase inhibitor. It exists as a dihydrochloride salt, and its dihydrate form has been structurally characterized through single-crystal X-ray diffraction []. The crystal structure reveals a complex network of hydrogen bonding interactions involving the pexidartinib molecule, water molecules, and chloride ions.

Boscalid

Relevance: The research paper highlights the use of boscalid as a lead compound for developing novel SDHI fungicides with improved properties []. Although structurally distinct from 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, the paper's exploration of SDHI structure-activity relationships provides valuable insights that could guide the design of related compounds with potential fungicidal activity.

Compound Description: This refers to a series of copper(I) complexes incorporating 2-(thiophen-2-yl)pyridine-based ligands. The study investigated how structural modifications to the N^S ligand, such as the introduction of methyl substituents on the thiophene or pyridine rings, affected the complexes' photophysical and electrochemical properties []. The complexes were found to exhibit luminescence in solution and solid state, with the emission wavelength and intensity influenced by the ligand structure.

Relevance: These copper complexes share the 2-(thiophen-2-yl)pyridine moiety with 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide []. The systematic variation of substituents in the N^S ligand provides insights into the structure-property relationships of this class of compounds, potentially informing future modifications to 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide to modulate its properties or biological activity.

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Compound Description: This compound exhibits structural features characteristic of c-Met inhibitors, specifically adhering to the "5 atoms regulation" principle and possessing a long chain capable of forming hydrogen bonds []. While not a direct analog, its structural features, particularly the thiazole and carboxamide moieties, provide insights into potential pharmacophores for c-Met inhibition.

Compound Description: This compound (7n) is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. It was identified as a structurally distinct backup compound for another GlyT1 inhibitor and exhibits favorable drug-like properties [].

(Oxazolidinon-5-yl-methyl) -2-thiophen-carboxamides

Compound Description: This refers to a class of compounds containing both oxazolidinone and thiophene moieties. These compounds are being investigated for their effects on blood coagulation and have potential therapeutic applications in treating or preventing thromboembolic diseases [, ].

4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide

Compound Description: This compound incorporates structural elements found in c-Met inhibitors, namely a thiazole ring, carboxamide group, and a substituted phenyl ring []. It is synthesized through a multistep process involving reduction and nucleophilic substitution reactions.

4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound features a pyrazolopyridine core with a thiophene substituent and has been structurally characterized through X-ray crystallography. The crystal structure reveals a planar pyrazolopyridine ring system and a thiophene ring exhibiting disorder over two orientations. Molecules are linked into chains via N—H⋯N hydrogen bonds, and C—H⋯π interactions are also observed [].

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: This series of compounds was designed based on the structure of boscalid, aiming to develop novel succinate dehydrogenase inhibitors with enhanced fungicidal activity []. The synthesized compounds demonstrated promising in vitro activity against plant pathogenic fungi.

N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives

Compound Description: This research focuses on synthesizing and evaluating a series of novel bis-benzimidazole derivatives, particularly highlighting N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) which exhibits promising antibacterial activity against several bacterial strains [].

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

Compound Description: This compound is a novel class of acrylamide derivatives developed as potential anticancer agents. The structure includes a pyridine ring substituted with a pyrimidine ring and linked to an acrylamide moiety []. Variations in the substituents on the propoxy group can alter its pharmacological properties.

methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: phpy2NS is a ligand synthesized for complexation with Group 12 elements like zinc, cadmium, and mercury. Its coordination chemistry and supramolecular structures formed upon metal complexation have been studied. The ligand features a triazole ring substituted with phenyl and pyridyl groups and a methyl acetate arm attached via a sulfur atom [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist being investigated as a potential treatment for migraine. It was developed using structure-based drug design and exhibits favorable pharmacokinetic and pharmacodynamic properties [].

Compound Description: This compound is a derivative containing both a pyrazolopyridine and a thiophene ring. Its crystal structure reveals that the thiophene ring is not disordered, in contrast to some related analogues, and participates in intermolecular C—H⋯O hydrogen bonding [, ].

3-Acetyl-2-methyl-4-(pyridin-3-yl)-1,4-dihydroindeno[1,2-b]pyridin-5-one

Compound Description: This compound features a condensed tricyclic system with a 1,4-dihydropyridine (1,4-DHP) ring. The pyridine ring adopts a pseudo-axial orientation to the 1,4-DHP ring. In the crystal structure, hydrogen bonding between the pyridine N atom and the N—H group of the 1,4-DHP ring links the molecules into chains [].

Compound Description: This series of pyridine-3-carbonitrile derivatives were synthesized and investigated for their anticancer activity. These compounds showed promising results against human breast cancer cell lines [].

Compound Description: This entry describes two classes of compounds containing pyridine and either a triazole or pyrazole ring. These compounds likely possess interesting pharmacological profiles due to their heterocyclic nature [].

Compound Description: This compound contains a pyridine ring substituted with chlorine, a methoxyphenyl group, and an acrylonitrile moiety. Its crystal structure reveals intramolecular C—H⋯Cl interactions and intermolecular O—H⋯N hydrogen bonds linking molecules into chains [].

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion. It exhibits potent and long-lasting effects compared to proton pump inhibitors (PPIs) and shows promise for treating acid-related diseases [, ].

Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide

Compound Description: This compound features two pyrazole rings linked by a selenium atom. Each pyrazole ring is substituted with a methyl and a pyridyl group. The crystal structure shows a methanol hemisolvate form where O—H⋯N and N—H⋯N hydrogen bonds, as well as C—H⋯O and C—H⋯π interactions, contribute to a three-dimensional supramolecular architecture [].

[Aquabis(nitrato-κO)copper(II)]-μ-{bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide}-[diaqua(nitrato-κO)copper(II)] nitrate monohydrate

Compound Description: This complex features a binuclear copper(II) structure bridged by a bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide ligand. The copper ions are coordinated to water molecules, nitrate ions, and the nitrogen atoms of the bridging ligand, forming distorted octahedral geometries [].

Compound Description: This is a tetranuclear copper(I) complex where four copper atoms are bridged by bromide ions. Each copper atom also coordinates to a tert-butyl-(4-methyl-pyridin-2-yl)-amine ligand. The crystal structure shows a tetrahedral arrangement of the copper atoms and intramolecular hydrogen bonding between the amine hydrogens and bromide ions [].

Compound Description: This refers to a series of compounds incorporating a 1,2,4-triazole ring connected to a pyridine ring, a substituted aryl carbamoyl methyl group, and an acetamide moiety. These compounds have been explored for their antimicrobial, antioxidant, and anti-inflammatory activities [].

Substituted (Benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones

Compound Description: This class of compounds features a benzothiophene ring linked to an imidazolone ring. These compounds have been synthesized via a multistep process involving carboxamide formation and subsequent base-catalyzed ring closure. The potential for further derivatization and exploration of their biological properties has been investigated [].

3-[(8-Butoxyquinolin-2-yl)methyl]-1-(pyridin-2-ylmethyl)-1H-imidazol-3-ium hexafluoridophosphate

Compound Description: This compound is an imidazolium salt that incorporates a pyridine ring and a quinoline ring system. Its crystal structure reveals C—H⋯F and C—H⋯N hydrogen bonds, which contribute to its solid-state packing [].

4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS, 1)

Compound Description: Pyph3NS is a thione derivative containing a triazole ring linked to a phenyl and a pyridine ring. It acts as a precursor for synthesizing other compounds, including the ligand phpy2NS. The presence of multiple nitrogen and sulfur atoms suggests potential for diverse coordination chemistry and biological activities [].

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

Compound Description: This cadmium(II) complex features a tridentate ligand comprising benzimidazole, pyridine, and pyrazole moieties. The cadmium ion adopts a distorted trigonal bipyramidal geometry, coordinating to three nitrogen atoms from the ligand and two chloride ions [].

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles

Compound Description: This refers to a series of pyrimidin-2-yl-substituted triaryltriazoles, where the R group represents various substituents like methoxy, methyl, bromo, chloro, and fluoro []. The study explores the synthesis and characterization of these compounds, highlighting their structural diversity and intermolecular interactions in the solid state.

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) that exhibits potent and long-lasting inhibition of gastric acid secretion. It demonstrates superior efficacy compared to traditional proton pump inhibitors (PPIs), making it a promising candidate for treating acid-related disorders [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohyd-razides

Compound Description: This refers to a class of 1,2,4-triazole derivatives synthesized and characterized for their potential biological activities []. The study investigated their physicochemical properties, suggesting the potential for diverse applications.

(E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime

Compound Description: This compound contains a pyridine ring linked to an isoxazole ring through a methylene bridge. The crystal structure reveals the E configuration of the oxime group and the twisted orientation of the pyridine and benzene rings. Intermolecular C—H⋯N interactions contribute to the crystal packing [].

The six-membered-ring azomethine N-((E)-{5-[(E)-(pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine

Compound Description: This compound features a thiophene ring bridged by two azomethine groups to two pyridine rings. The molecule exhibits an E,E configuration for the azomethine bonds and displays a twisted conformation. The electrochemical and photophysical properties of this compound have been studied [].

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

Compound Description: AZD-9668 is a neutrophil elastase inhibitor that has been investigated for its potential therapeutic applications in respiratory diseases. The tosylate salt of this compound exhibits improved physical properties, making it suitable for pharmaceutical formulation [].

Substituted pyrrolo[3,4-b]pyridine-4,5-diones

Compound Description: This refers to a class of compounds characterized by a pyrrolo[3,4-b]pyridine core structure with various substituents. These compounds have been synthesized via a novel one-pot method, showcasing an efficient approach to accessing this class of heterocycles [].

Properties

CAS Number

2034434-55-2

Product Name

5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

IUPAC Name

5-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C16H12BrN3OS

Molecular Weight

374.26

InChI

InChI=1S/C16H12BrN3OS/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21)

InChI Key

IGHTZNULLWXJDH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.